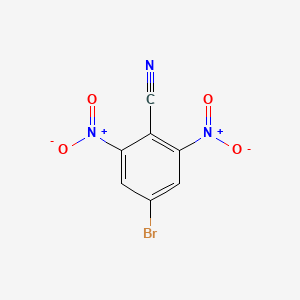

4-Bromo-2,6-dinitrobenzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H2BrN3O4 It is a derivative of benzonitrile, characterized by the presence of bromine and two nitro groups at the 2 and 6 positions on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dinitrobenzonitrile typically involves the nitration of 4-bromobenzonitrile. The process includes the following steps:

Nitration Reaction: 4-Bromobenzonitrile is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce nitro groups at the 2 and 6 positions.

Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure selective nitration and to avoid over-nitration or decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Materials: Using high-purity 4-bromobenzonitrile and nitrating agents.

Reactor Design: Employing reactors that allow precise control of temperature and mixing to ensure consistent product quality.

Purification: The crude product is purified through recrystallization or other suitable methods to obtain the desired purity.

化学反应分析

Types of Reactions: 4-Bromo-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce nitro groups.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Reduction Products: The reduction of nitro groups results in the formation of 4-bromo-2,6-diaminobenzonitrile.

科学研究应用

4-Bromo-2,6-dinitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-Bromo-2,6-dinitrobenzonitrile involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, and the bromine atom can participate in substitution reactions. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies.

相似化合物的比较

2,4-Dinitrobenzonitrile: Similar structure but with nitro groups at different positions.

4-Bromo-2,6-difluorobenzonitrile: Similar structure but with fluorine atoms instead of nitro groups.

生物活性

4-Bromo-2,6-dinitrobenzonitrile (CAS No. 1272756-27-0) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H2BrN3O4

- Molar Mass : 272.01248 g/mol

- Storage Conditions : 2–8 °C

1. Toxicity Studies

Research has indicated that this compound exhibits significant toxicity in various biological systems. A study utilizing the protozoan Tetrahymena as a model organism demonstrated that exposure to this compound resulted in notable locomotor impairment and cell viability reduction at certain concentrations. This suggests potential neurotoxic effects that warrant further investigation into its mechanisms of action in higher organisms .

2. Cellular Effects

In vitro studies have shown that this compound can induce morphological changes in cultured cells. For instance, it has been tested for its ability to cause transformation in the BALB/3T3 mouse cell line, which is commonly used for assessing carcinogenic potential. The compound exhibited a dose-dependent increase in cellular transformation, indicating its potential as a mutagenic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

- DNA Interaction : Its nitro groups are known to participate in redox cycling, potentially resulting in DNA strand breaks or adduct formation.

- Enzyme Inhibition : Preliminary data suggest that it might inhibit specific cytochrome P450 enzymes, impacting drug metabolism and increasing toxicity .

Case Study 1: Cytotoxicity Assessment

A cytotoxicity assessment conducted on human liver carcinoma cells (HepG2) revealed that this compound inhibited cell proliferation significantly at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM after 24 hours of exposure. This study highlights the compound's potential as a cytotoxic agent against cancer cells but also raises concerns regarding its safety profile .

Case Study 2: Environmental Impact

Environmental studies have evaluated the impact of this compound on aquatic life. Tests conducted on Daphnia magna showed acute toxicity with an LC50 value of 5 mg/L over a 48-hour exposure period. This indicates that even low concentrations can be harmful to aquatic organisms, emphasizing the need for careful environmental monitoring .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

4-bromo-2,6-dinitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQZESXZJQEWMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。